molecular formula C25H21ClN2O4S B2535659 N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902521-59-9

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2535659
CAS No.: 902521-59-9
M. Wt: 480.96
InChI Key: NOHPJDSLBUTFOD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base such as pyridine.

    Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
  • N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]propionamide

Uniqueness

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-6-9-20(10-7-16)33(31,32)23-14-28(22-11-8-17(2)12-21(22)25(23)30)15-24(29)27-19-5-3-4-18(26)13-19/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHPJDSLBUTFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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